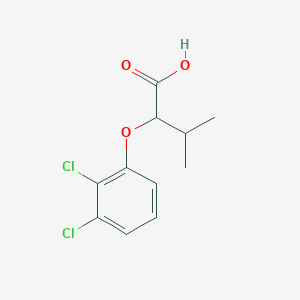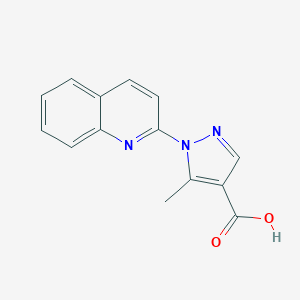
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. The synthesis method is crucial in determining the purity and yield of the final product.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine.
Biochemical and Physiological Effects
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide in lab experiments include its potential pharmacological properties, low toxicity, and ease of synthesis. However, the limitations include the need for optimization of reaction conditions to obtain high yields and purity of the final product.
Orientations Futures
There are several future directions for the study of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide. These include further studies on its pharmacological properties, optimization of the synthesis method to improve yield and purity, and testing of the compound in clinical trials for the treatment of various diseases. Other future directions include the development of new analogs of the compound with improved pharmacological properties and the study of its mechanism of action at the molecular level.
Conclusion
In conclusion, 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Further studies are needed to fully understand the mechanism of action of the compound and to optimize the synthesis method to improve yield and purity.
Méthodes De Synthèse
The synthesis of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide involves a multi-step process that includes the use of different reagents and catalysts. The initial step involves the reaction of 3-phenyl-5-hydroxyisoxazole with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with allyl bromide in the presence of potassium carbonate. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal in the presence of p-toluenesulfonic acid. The yield and purity of the final product depend on the optimization of the reaction conditions.
Applications De Recherche Scientifique
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) |
Clé InChI |
ZMCKVXCJIIVYLU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)








![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)